REACTION_CXSMILES
|
[CH2:1]([N:8](C)[C:9]1[C:10](=[O:25])[NH:11][C:12](=[O:24])[N:13]([C:15]([NH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:16])[CH:14]=1)C1C=CC=CC=1.[H][H]>CCOC(C)=O.[Pd]>[CH2:18]([NH:17][C:15]([N:13]1[CH:14]=[C:9]([NH:8][CH3:1])[C:10](=[O:25])[NH:11][C:12]1=[O:24])=[O:16])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
|
Name
|
5-(Benzyl(methyl)amino)-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C=1C(NC(N(C1)C(=O)NCCCCCC)=O)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)NC(=O)N1C(NC(C(=C1)NC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.02 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |